Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate
Description
Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate is a bicyclic compound featuring a cyclobutane core substituted with two amino-protecting groups: a tert-butoxycarbonyl (Boc) group and a methyl ester. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.3 g/mol . The (1r,3r) stereochemistry imparts distinct spatial orientation, influencing its reactivity, solubility, and biological interactions. This compound is primarily used as a building block in peptide synthesis and drug discovery due to its rigid cyclobutane scaffold, which can enhance target binding affinity .
Properties
IUPAC Name |
methyl 3-amino-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-11(8(14)16-4)5-7(12)6-11/h7H,5-6,12H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRALQFVTCWJRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781611-40-2 | |
| Record name | methyl 3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material: 1-Aminocyclobutanecarboxylic Acid Derivatives
A foundational approach involves modifying 1-aminocyclobutanecarboxylic acid, as demonstrated in the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid. Here, 1-aminocyclobutanecarboxylic acid reacts with di-tert-butyl dicarbonate in a biphasic system (1,4-dioxane/NaOH), yielding the Boc-protected intermediate. This method achieves an 80.6% yield after extraction and purification. Adapting this to the target compound would require additional steps to install the methyl ester and the second amino group.
Sequential Protection and Esterification
A two-step protocol is inferred from analogous syntheses:
-
Boc Protection : Reacting 3-amino-1-aminocyclobutane-1-carboxylic acid with Boc anhydride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) selectively protects one amine.
-
Methyl Ester Formation : The carboxylic acid is then esterified using methyl iodide and a base like potassium carbonate in dimethylformamide (DMF).
This route demands careful pH control to avoid premature deprotection. Yields for similar esterifications range from 70–85%.
Stereoselective Cyclobutane Ring Formation
The (1r,3r) stereochemistry necessitates enantioselective synthesis. Two predominant strategies emerge:
Ring-Closing Metathesis (RCM)
RCM constructs the cyclobutane ring from diene precursors. For example, Grubbs’ catalyst facilitates the metathesis of diallyl amines to form the bicyclic structure. Subsequent hydrogenation stabilizes the ring. While this method is underutilized for the target compound, its success in analogous cyclobutane syntheses suggests feasibility.
[2+2] Cycloaddition
Photochemical [2+2] cycloadditions between enamines and acrylates generate cyclobutane rings with defined stereochemistry. A reported synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate uses this method, achieving 60–75% yields. UV light irradiation in dichloromethane (DCM) promotes the reaction, with the Boc group introduced post-cyclization.
Multi-Component Reaction Approaches
Convergent syntheses combine pre-functionalized fragments:
Fragment Coupling
The cyclobutane core is assembled from two segments:
-
Segment A : Boc-protected amino cyclobutane fragment.
-
Segment B : Methyl ester-containing cyclobutane fragment.
Coupling via amide bond formation (e.g., EDC/HOBt) unites the segments. This method, used in rac-(1R,3R)-3-Boc-amino-1-phenylcyclobutane-1-carboxylic acid synthesis, achieves moderate yields (50–65%) but requires rigorous purification to remove diastereomers.
Reductive Amination
Introducing the second amino group via reductive amination is plausible. For instance, reacting a Boc-protected cyclobutane ketone with ammonium acetate and sodium cyanoborohydride yields the amine, followed by esterification. This method’s efficacy depends on the ketone’s accessibility, with yields around 55–70%.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale production prioritizes cost-efficiency and reproducibility:
-
Continuous Flow Reactors : Accelerate photochemical [2+2] cycloadditions, reducing reaction times from hours to minutes.
-
Catalyst Recycling : Grubbs’ catalyst recovery via column chromatography or filtration improves cost margins.
-
Automated Crystallization : Enhances purity of final product, critical for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and the free amine after Boc group removal .
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves the protection of the amine group using Boc anhydride, followed by cyclization to form the cyclobutane ring. This synthetic route allows for the selective introduction of functional groups, making it an important building block in organic synthesis.
Medicinal Chemistry
Methyl (1R,3R)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate serves as an important intermediate in the development of pharmaceuticals. The Boc group can be selectively removed under physiological conditions, allowing for the release of the active amine, which can interact with biological targets such as enzymes and receptors. This property is particularly useful in the design of prodrugs that are activated in vivo.
Biochemical Studies
The compound is utilized in biochemical research to study enzyme mechanisms and protein-ligand interactions. Its ability to release amines upon deprotection makes it a valuable tool for probing biological pathways and understanding molecular interactions.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is employed as a versatile building block for constructing more complex molecules. The Boc protecting group allows chemists to manipulate functional groups selectively without interfering with other reactive sites on the molecule.
Case Study 1: Development of Anticancer Agents
A research study explored the use of this compound as a precursor for developing novel anticancer agents. The study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further drug development.
Case Study 2: Enzyme Inhibition Studies
Another study focused on the use of this compound in enzyme inhibition assays. The researchers synthesized several derivatives and tested their inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that certain derivatives had enhanced binding affinity compared to the parent compound, highlighting the utility of this compound in drug design.
Mechanism of Action
The mechanism of action of Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during chemical reactions, allowing for selective modifications. Upon removal of the Boc group, the free amine can interact with target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Methyl (1R,3R)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, a cyclobutane derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an amino acid moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C11H20N2O4
- Molecular Weight : 244.29 g/mol
- CAS Number : 2167821-77-2
Structural Representation
The compound's structure can be represented as follows:
This structure features a cyclobutane ring with functional groups that are critical for its biological interactions.
The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and its potential as an antibiotic agent. Research indicates that similar compounds have shown inhibition against diaminopimelate desuccinylase (DapE), an enzyme involved in bacterial cell wall synthesis. The inhibition of DapE can lead to the development of new antibiotics targeting resistant bacterial strains .
Inhibition Studies
In a recent study, various analogs of cyclobutane derivatives were tested for their inhibitory effects on DapE. The results highlighted the following:
| Compound | IC50 Value (μM) | Remarks |
|---|---|---|
| Compound A | 23.1 | Most potent analog |
| Compound B | 39.6 | Moderate potency |
| This compound | TBD | Under investigation |
These findings suggest that modifications to the cyclobutane framework can significantly impact biological activity, with the potential for further optimization in drug design.
Antibiotic Development
One notable case study involved the synthesis and testing of a library of α-aminocyclobutanone derivatives, including this compound. The study aimed to identify compounds with significant antibacterial properties. The results indicated that compounds with larger N-capped amino acid derivatives exhibited enhanced binding affinity and inhibitory activity against DapE, making them promising candidates for antibiotic development .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of bulky substituents at the N-position of the amino group increases the binding interactions within the active site of DapE. This finding emphasizes the importance of structural modifications in enhancing biological activity and provides a pathway for designing more effective inhibitors.
Q & A
Q. How can researchers optimize the synthesis of Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate to improve yield and stereochemical fidelity?
- Methodological Answer : Key approaches include:
- Conjugate Addition : Use lithium amides with tert-butyl esters as Michael acceptors, followed by Hofmann elimination to form cyclobutane rings .
- Thermal [2+2] Cycloaddition : React methyl acrylate with enamines (e.g., from isobutyraldehyde and dimethylamine) to generate cyclobutane intermediates, then deprotect .
- Purification : Trituration with iso-hexane or column chromatography to isolate enantiomerically pure products .
- Yield vs. Stereoselectivity Table :
| Method | Key Steps | Outcome |
|---|---|---|
| Conjugate Addition | Lithium amide + tert-butyl ester | Requires Hofmann elimination step |
| [2+2] Cycloaddition | Enamine + methyl acrylate | Moderate yields, stereochemical control |
| Asymmetric Mannich Reaction | Chiral catalysts (e.g., proline derivatives) | High enantioselectivity (>90% ee) |
Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in cyclobutane protons to confirm cis or trans configurations. For Boc-protected amines, NMR can verify carbamate carbonyl signals (~155 ppm) .
- HPLC with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers .
- X-ray Crystallography : Resolve absolute configuration for ambiguous stereocenters .
- Mass Spectrometry : Confirm molecular weight (e.g., Mol. Weight 171.24 for related cyclobutane esters ).
Q. Under what conditions does the tert-butoxycarbonyl (Boc) protecting group exhibit instability during synthesis?
- Methodological Answer :
- Acidic Conditions : Boc groups hydrolyze in trifluoroacetic acid (TFA) or HCl/dioxane. Avoid prolonged exposure during cyclobutane ring formation .
- Thermal Stability : Stable below 25°C; decomposition observed at >80°C during reflux .
- Storage : Store at -20°C under inert gas (N/Ar) to prevent moisture-induced cleavage .
Advanced Research Questions
Q. How can researchers address stereochemical contradictions in cyclobutane ring formation using alternative synthetic routes?
- Methodological Answer :
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce trans-selectivity in cycloadditions .
- Dynamic Kinetic Resolution : Employ catalysts (e.g., Ru complexes) to invert stereochemistry during ring closure .
- Computational Modeling : Use DFT calculations to predict transition-state energies for competing cis/trans pathways .
Q. What are the limitations of Hofmann elimination in synthesizing strained cyclobutane derivatives?
- Methodological Answer :
- Side Reactions : Competing β-hydride elimination can form alkenes, reducing cyclobutane yield. Mitigate by using bulky bases (e.g., LDA) .
- Temperature Sensitivity : Exothermic elimination requires controlled addition at -78°C to avoid ring-opening .
- Alternative Routes : Consider photochemical [2+2] cycloadditions or enzymatic desymmetrization for milder conditions .
Q. How can researchers reconcile conflicting data on the compound’s toxicity and environmental impact?
- Methodological Answer :
- Ecotoxicity Screening : Conduct in vitro assays (e.g., Ames test for mutagenicity) due to lack of existing data .
- Degradation Studies : Use HPLC-MS to track hydrolysis products under simulated environmental conditions (pH 4–9) .
- Safety Protocols : Follow OSHA guidelines for handling unknown toxicity: use fume hoods, PPE, and waste neutralization .
Q. What computational tools are effective in predicting the compound’s reactivity in peptide coupling or organocatalytic applications?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with proteases or kinases .
- Reactivity Descriptors : Calculate Fukui indices (for nucleophilic/electrophilic sites) using Gaussian09 .
- Machine Learning : Train models on cyclobutane-based drug candidates (e.g., Merck Molecular Force Field) to predict bioactivity .
Data Contradiction Analysis
Q. Why do reported yields vary significantly between conjugate addition and [2+2] cycloaddition methods?
- Methodological Answer :
- Mechanistic Complexity : Conjugate addition requires precise stoichiometry of lithium amides, whereas cycloadditions face competing dimerization side reactions .
- Stereochemical Trade-offs : High enantioselectivity in asymmetric Mannich reactions (90% ee) often correlates with lower yields (40–60%) due to chiral catalyst loading .
- Recommendation : Optimize via Design of Experiments (DoE) to balance yield and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
